Cas no 1261509-01-6 (3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine)

3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine is a specialized organic compound featuring a pyridine ring linked to a bromo- and difluoromethyl-substituted benzoyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and difluoromethyl groups enhances its utility in cross-coupling reactions and fluorination processes, enabling precise modifications in target molecules. Its high purity and stability under standard conditions ensure consistent performance in complex synthetic pathways. This compound is particularly suited for applications requiring selective functionalization, offering researchers a versatile building block for developing novel bioactive compounds.
3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine structure
1261509-01-6 structure
商品名:3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine
CAS番号:1261509-01-6
MF:C13H8BrF2NO
メガワット:312.109529495239
CID:4985508

3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine
    • インチ: 1S/C13H8BrF2NO/c14-11-6-8(3-4-10(11)13(15)16)12(18)9-2-1-5-17-7-9/h1-7,13H
    • InChIKey: LSJXLANSKREXMX-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(C2C=NC=CC=2)=O)C=CC=1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 301
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 30

3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013005404-250mg
3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine
1261509-01-6 97%
250mg
$484.80 2023-09-03
Alichem
A013005404-500mg
3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine
1261509-01-6 97%
500mg
$847.60 2023-09-03
Alichem
A013005404-1g
3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine
1261509-01-6 97%
1g
$1549.60 2023-09-03

3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine 関連文献

3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridineに関する追加情報

Introduction to 3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine and Its Significance in Modern Chemical Biology

3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine, a compound with the CAS number 1261509-01-6, represents a fascinating intersection of synthetic chemistry and pharmaceutical innovation. This compound, characterized by its intricate molecular structure, has garnered significant attention in recent years due to its potential applications in the development of novel therapeutic agents. The presence of both bromo and difluoromethyl substituents in its aromatic ring system imparts unique electronic and steric properties, making it a valuable scaffold for further chemical manipulation and biological evaluation.

The molecular framework of 3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine consists of a pyridine core linked to a benzoyl group, which itself is attached to a 3-bromo-4-(difluoromethyl)benzene moiety. This specific arrangement of functional groups not only enhances the compound's reactivity but also opens up numerous possibilities for derivatization. The bromo substituent, in particular, serves as a versatile handle for cross-coupling reactions, while the difluoromethyl group is known for its ability to modulate metabolic stability and binding affinity in drug candidates.

In the realm of pharmaceutical research, the synthesis and characterization of such complex molecules are essential steps toward identifying lead compounds with desirable pharmacological properties. The benzoyl-pyridine core is a common motif found in various bioactive molecules, often contributing to their binding interactions with biological targets. By incorporating halogenated aromatic rings like 3-bromo-4-(difluoromethyl)benzene, researchers can fine-tune the physicochemical properties of these compounds, aiming to improve their solubility, permeability, and overall bioavailability.

Recent advancements in medicinal chemistry have highlighted the importance of multifunctional molecular scaffolds in drug design. Compounds such as 3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine exemplify this trend by integrating multiple pharmacophoric elements into a single structural entity. This approach not only simplifies synthetic routes but also allows for the exploration of diverse biological activities simultaneously. The combination of bromo and difluoromethyl groups provides a rich chemical space for generating analogs with tailored properties, which can be screened against various disease-related targets.

The interest in halogenated aromatic compounds has been further fueled by their prevalence in natural products and approved drugs. For instance, many kinase inhibitors and antiviral agents incorporate halogen atoms to enhance their binding affinity and selectivity. The pyridine-benzoyl structure of our compound aligns well with this trend, offering a promising platform for developing next-generation therapeutics. The bromo group can be readily transformed into other functional moieties through palladium-catalyzed cross-coupling reactions, enabling the construction of highly diverse libraries of derivatives.

In addition to its synthetic utility, 3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine has shown promise in preliminary biological evaluations. Studies have indicated that related compounds exhibit inhibitory activity against certain enzymes and receptors implicated in metabolic disorders and inflammation. While further research is needed to fully elucidate its pharmacological profile, these initial findings underscore its potential as a starting point for drug discovery efforts. The compound's ability to interact with biological targets through multiple binding interactions makes it an attractive candidate for structure-activity relationship (SAR) studies.

The synthesis of this compound typically involves multi-step organic transformations, starting from commercially available precursors. Key steps include the bromination of a suitable aromatic ring followed by benzoylation and subsequent pyridine coupling. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly impact downstream biological testing. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm structural integrity.

The role of computational chemistry in designing and optimizing molecules like 3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine cannot be overstated. Molecular modeling software allows researchers to predict binding modes, assess metabolic stability, and identify potential liabilities early in the discovery process. By integrating experimental data with computational insights, scientists can make informed decisions about which analogs to synthesize next, thereby accelerating the drug development timeline.

The growing emphasis on sustainable chemistry has also influenced the synthesis strategies for such compounds. Green chemistry principles encourage the use of environmentally benign solvents, catalytic methods, and energy-efficient processes. For instance, solvent-free reactions or those conducted under mild conditions can reduce waste generation and improve atom economy. Such approaches not only align with regulatory requirements but also contribute to cost-effective manufacturing processes.

In conclusion, 3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine represents a compelling example of how intricate molecular design can lead to novel therapeutic opportunities. Its unique structural features make it a versatile scaffold for further chemical exploration and biological evaluation. As research continues to uncover new applications for halogenated aromatic compounds, this molecule stands out as a promising candidate for future drug development efforts within the chemical biology community.

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